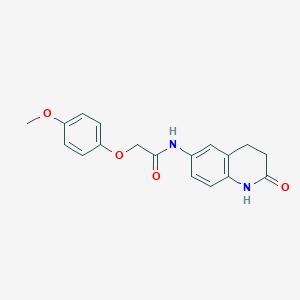
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can be broken down into its constituent parts:
- 4-Methoxyphenoxy group : This moiety is known for its role in enhancing the lipophilicity of compounds, potentially improving their bioavailability.
- Tetrahydroquinoline core : This structure is often associated with a variety of biological activities, including antitumor and antimicrobial properties.
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in clinical settings; however, its structural analogs have demonstrated promising results.
Antimicrobial Activity
Preliminary studies suggest that compounds with the methoxyphenoxy group possess antimicrobial properties. A related compound was shown to inhibit bacterial growth effectively, indicating that this compound may also exhibit similar activity against pathogenic bacteria .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. Compounds with a tetrahydroquinoline scaffold have been reported to inhibit specific enzymes involved in cancer progression and inflammation. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, a derivative structurally similar to this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism was attributed to apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several phenoxy-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Data Table: Biological Activities Overview
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPGZVBAGXLKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













